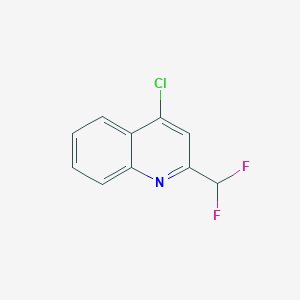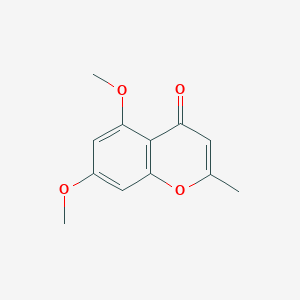
(Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol is a complex organic compound that features a purine base linked to a cyclopropyl group via a methylene bridge
准备方法
合成路线和反应条件
(Z)-(2-((6-氨基-9H-嘌呤-9-基)亚甲基)环丙基)甲醇的合成通常涉及多步有机反应。一种常见的合成方法从制备嘌呤碱开始,然后对其进行官能团化以引入亚甲基桥和环丙基。反应条件通常需要使用强碱和控制温度,以确保最终产物的正确立体化学。
工业生产方法
这种化合物的工业生产可能涉及更可扩展的方法,例如催化氢化或使用连续流动反应器。这些方法旨在优化产率和纯度,同时最大限度地减少有害试剂和条件的使用。
化学反应分析
反应类型
(Z)-(2-((6-氨基-9H-嘌呤-9-基)亚甲基)环丙基)甲醇可以进行多种化学反应,包括:
氧化: 这种反应可以通过氧化剂(如高锰酸钾或三氧化铬)来促进。
还原: 还原反应可能涉及使用钯碳作为催化剂的氢化。
取代: 亲核取代反应可以在嘌呤碱上发生,通常使用氢化钠或二异丙基胺锂等试剂。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 钯碳上的氢气。
取代: 二甲基亚砜等非质子溶剂中的氢化钠。
主要产物
这些反应的主要产物取决于所用条件和试剂。例如,氧化可能产生羧酸,而还原可以产生醇或烷烃。
科学研究应用
化学
在化学领域,(Z)-(2-((6-氨基-9H-嘌呤-9-基)亚甲基)环丙基)甲醇被用作合成更复杂分子的构建块。其独特的结构允许探索新的反应机制和开发新的合成途径。
生物学
在生物学研究中,这种化合物可用于研究嘌呤碱与其他生物分子之间的相互作用。它可以作为模型化合物,用于理解核苷酸和核苷在各种生物过程中的行为。
医药
在药物化学中,(Z)-(2-((6-氨基-9H-嘌呤-9-基)亚甲基)环丙基)甲醇具有作为治疗剂的潜在应用。其嘌呤碱在结构上与DNA和RNA中发现的嘌呤碱相似,使其成为抗病毒或抗癌药物开发的候选药物。
工业
在工业中,这种化合物可以由于其独特的结构特性而用于生产先进材料,如聚合物和纳米材料。
作用机制
(Z)-(2-((6-氨基-9H-嘌呤-9-基)亚甲基)环丙基)甲醇的作用机制涉及其与特定分子靶标的相互作用。在生物系统中,它可能与识别嘌呤碱的酶或受体结合,从而调节其活性。亚甲基桥和环丙基可以影响化合物的结合亲和力和特异性,导致独特的生物学效应。
相似化合物的比较
类似化合物
腺苷: 一种具有相似结构特征的天然存在的嘌呤核苷。
环丙基甲醇: 一种更简单的化合物,与之共享环丙基,但缺少嘌呤碱。
6-氨基嘌呤:
独特性
(Z)-(2-((6-氨基-9H-嘌呤-9-基)亚甲基)环丙基)甲醇因其将嘌呤碱与环丙基相结合而独一无二。这种结构特征赋予其独特的化学和生物学特性,使其成为研究和工业应用的宝贵化合物。
属性
分子式 |
C10H11N5O |
|---|---|
分子量 |
217.23 g/mol |
IUPAC 名称 |
[(2Z)-2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C10H11N5O/c11-9-8-10(13-4-12-9)15(5-14-8)2-6-1-7(6)3-16/h2,4-5,7,16H,1,3H2,(H2,11,12,13)/b6-2- |
InChI 键 |
BOCARSGZHMZWCE-KXFIGUGUSA-N |
手性 SMILES |
C\1C(/C1=C\N2C=NC3=C(N=CN=C32)N)CO |
规范 SMILES |
C1C(C1=CN2C=NC3=C(N=CN=C32)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate](/img/structure/B11887489.png)










